![molecular formula C14H8BrCl2N3O5 B2564395 [2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 924159-10-4](/img/structure/B2564395.png)
[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” is a synthetic organic compound with a complex molecular structure. It falls within the category of heterocyclic compounds due to the presence of a pyridine ring. The compound’s chemical formula is C~15~H~8~BrCl~2~N~3~O~4~.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, nitration, and carboxylation. Researchers have reported various synthetic routes, but a common approach is the following:
- Bromination : Starting with 2,6-dichloropyridine-4-carboxylic acid, bromination occurs at the 2-position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine atom.
- Nitration : The brominated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is introduced at the 4-position.
- Amidation : The nitro compound is then treated with aniline in the presence of a suitable coupling agent (e.g., DCC or EDC) to form the amide linkage.
- Esterification : Finally, the amide is esterified with ethyl oxalyl chloride to yield the target compound.
Molecular Structure Analysis
The molecular structure of “[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” consists of the following key features:
- A pyridine ring with chloro substituents at the 2- and 6-positions.
- An amide linkage connecting the pyridine ring to the 2-(2-bromo-4-nitroanilino) group.
- The 2-(2-bromo-4-nitroanilino) moiety, which contributes to the compound’s biological activity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and oxidative processes. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point within a specific temperature range.
- Solubility : It may be soluble in certain organic solvents but sparingly soluble in water.
- Color : The compound’s color can vary based on its specific form (e.g., crystalline or amorphous).
Safety And Hazards
- Toxicity : Caution is warranted due to the presence of bromine and nitro groups. These can be toxic and may cause skin or eye irritation.
- Handling : Researchers should follow proper safety protocols when working with this compound, including using appropriate protective equipment.
Direcciones Futuras
Further investigations are needed to explore the compound’s potential applications, such as:
- Biological Activity : Assess its effects on specific cellular targets.
- Drug Development : Explore its potential as a lead compound for drug development.
- Structure-Activity Relationship (SAR) : Investigate modifications to enhance its efficacy or reduce toxicity.
Propiedades
IUPAC Name |
[2-(2-bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2N3O5/c15-9-5-8(20(23)24)1-2-10(9)18-13(21)6-25-14(22)7-3-11(16)19-12(17)4-7/h1-5H,6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXRWCAWDKQCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-4-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)
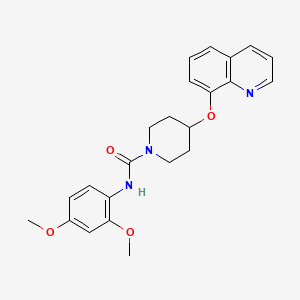
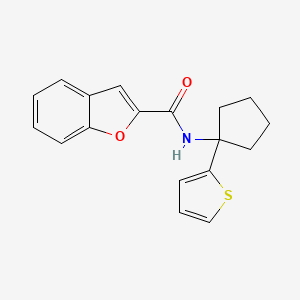
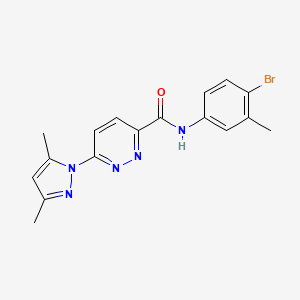
![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)
![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)
![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)
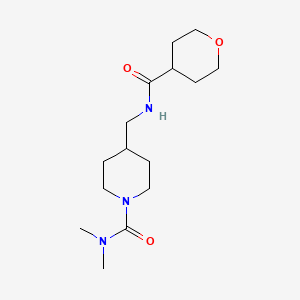
![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)
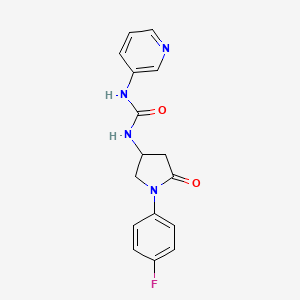
![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)